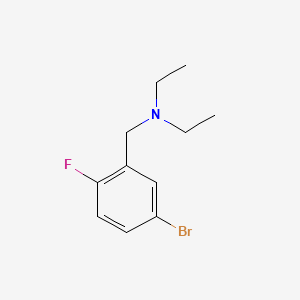

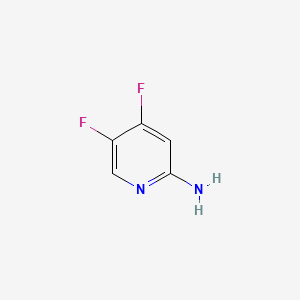

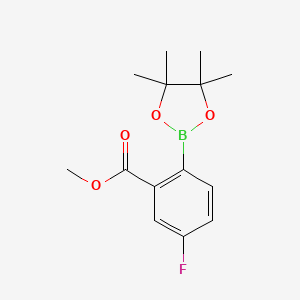

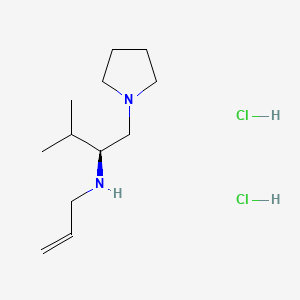

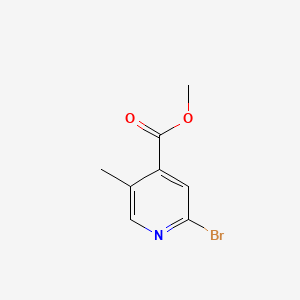

![molecular formula C16H21BF2O3 B596555 2-[2-(环丙基甲氧基)-4,5-二氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环 CAS No. 1245816-08-3](/img/structure/B596555.png)

2-[2-(环丙基甲氧基)-4,5-二氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there is related information on the synthesis of similar compounds. For instance, a five-step synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole starting from 2-hydroxybenzoic acid has been reported .科学研究应用

晶体结构和分子构象

类似于 2-[2-(环丙基甲氧基)-4,5-二氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环的化合物的晶体结构的研究提供了对其分子构象的见解。例如,研究了相关化合物 2-[2-氨基苯氧基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环的晶体结构,以了解其正交晶格结构和分子内硼原子的配位 (Seeger & Heller, 1985)。

化学反应和合成

1,3,2-二氧杂硼环的反应性(包括所讨论的化合物)已在各种化学反应中得到探索。例如,取代的 1,3,2-二氧杂硼环与乙腈反应生成 2-恶唑啉,证明了这些化合物有机合成中的多功能性 (Kuznetsov, Brusilovskii, & Mazepa, 2001)。

在材料科学中的应用

类似于 2-[2-(环丙基甲氧基)-4,5-二氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环的化合物也因其在材料科学中的潜在应用而被研究。例如,对结构相似的松香基硼酸酯取代的芪的合成进行了一项研究,探讨了它们在开发液晶显示 (LCD) 技术新材料和神经退行性疾病的潜在治疗剂中的应用 (Das 等人,2015)。

有机金属化学和催化

1,3,2-二氧杂硼环在有机金属化学中的应用,特别是在催化中,是一个重要的研究领域。例如,已经进行了涉及这些化合物的精密合成研究,以了解它们在铃木-宫浦偶联聚合中的作用,这是创建具有特定性质的聚合物的关键过程 (Yokozawa 等人,2011)。

作用机制

Target of Action

The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the induction of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells .

Mode of Action

The compound interacts with TGF-β1, inhibiting its ability to induce EMT. This is evidenced by the compound’s ability to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT. Additionally, it increases the expression of E-cadherin, a protein that is downregulated during EMT .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which is central to the process of EMT. By inhibiting TGF-β1, the compound prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream effects of this pathway, which include the excessive deposition of extracellular matrix components .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . They are also known to inhibit several cytochrome P450 enzymes, which could impact their metabolism and elimination .

Result of Action

The inhibition of TGF-β1-induced EMT results in a reduction in pulmonary fibrosis. This is evidenced by improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin in animal models .

属性

IUPAC Name |

2-[2-(cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BF2O3/c1-15(2)16(3,4)22-17(21-15)11-7-12(18)13(19)8-14(11)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDPVJZHYPPVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3CC3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735119 |

Source

|

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1245816-08-3 |

Source

|

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。